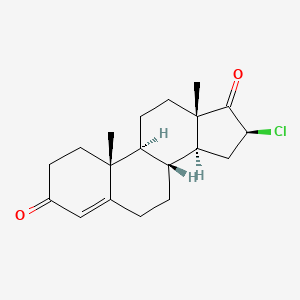

16beta-Chloroandrost-4-ene-3,17-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

6298-20-0 |

|---|---|

Formule moléculaire |

C19H25ClO2 |

Poids moléculaire |

320.9 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,16S)-16-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H25ClO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-16H,3-8,10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |

Clé InChI |

KZGAWCNISQUJCJ-HKQXQEGQSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)Cl)C |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)Cl)C |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)Cl)C |

Origine du produit |

United States |

Overview of Endogenous Steroidogenesis and Key Biosynthetic Intermediates

Endogenous steroidogenesis is the intricate enzymatic cascade responsible for the synthesis of steroid hormones from cholesterol. This fundamental biological process occurs primarily in the adrenal glands, gonads, and placenta, with localized production also observed in tissues like the brain and adipose tissue. nih.gov The pathway is initiated by the conversion of cholesterol to pregnenolone, a rate-limiting step that sets the stage for the generation of a diverse array of steroid hormones. wikipedia.org

From pregnenolone, steroidogenesis diverges into several branches, governed by the tissue-specific expression of various enzymes, predominantly from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. medchemexpress.compjmonline.org These enzymes catalyze a series of hydroxylation, oxidation, and reduction reactions.

Key biosynthetic intermediates in the pathway leading to androgens and estrogens include:

Dehydroepiandrosterone (DHEA): A primary C19 steroid that serves as a crucial precursor to both androgens and estrogens. wikipedia.org

Androstenedione (B190577) (Adione): A direct precursor to both testosterone (B1683101) and estrone (B1671321), androstenedione sits (B43327) at a critical juncture in the steroidogenic pathway. chemrxiv.org Its conversion to testosterone is catalyzed by 17β-hydroxysteroid dehydrogenase, while its conversion to estrone is mediated by the enzyme aromatase (CYP19A1). nih.gov

Testosterone: The principal male sex hormone, synthesized from androstenedione. nih.gov

Estrone: An estrogenic hormone produced from the aromatization of androstenedione. wikipedia.org

The regulation of these pathways is tightly controlled by the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes, ensuring that the production of steroid hormones is exquisitely matched to physiological demands. medchemexpress.com

Role of Halogenated Steroids As Biochemical Probes and Enzyme Modulators

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the steroid nucleus is a well-established strategy in medicinal chemistry to modulate the biological activity of the parent compound. Halogenation can profoundly influence a steroid's potency, metabolic stability, and receptor binding affinity. The position and nature of the halogen atom are critical determinants of these effects. nih.gov

Halogenated steroids have found significant application as:

Biochemical Probes: Their altered properties make them valuable tools for studying enzyme mechanisms and receptor interactions. By comparing the activity of a halogenated steroid to its non-halogenated counterpart, researchers can infer the role of specific regions of the steroid molecule in binding and catalysis.

Enzyme Modulators: Halogenation can enhance the inhibitory or agonistic/antagonistic activity of a steroid. For instance, the addition of a halogen can increase a molecule's affinity for an enzyme's active site, leading to more potent inhibition. This principle has been widely exploited in the development of drugs targeting steroidogenic enzymes. While direct studies on chlorinated plant steroids are limited, the discovery of such compounds suggests a role in plant adaptation and potential for bioactive applications. pjmonline.org

The profound effects of a chloro substituent, in particular, have been noted in drug discovery, where it can significantly alter the properties of a molecule. epa.gov

Research Significance of 16β Chloroandrost 4 Ene 3,17 Dione Within Steroid Biochemistry

Total and Semisynthesis Approaches for 16beta-Chloroandrost-4-ene-3,17-dione

Semisynthesis, starting from readily available steroid precursors, is the predominant approach for creating complex derivatives like this compound. These methods focus on introducing the key chloro-substituent with precise control over its position and orientation.

Achieving regio- and stereocontrol in the halogenation of the steroid D-ring is a significant synthetic challenge. The introduction of a chlorine atom at the C-16 position, specifically with beta stereochemistry, requires carefully designed strategies to overcome inherent steric and electronic biases of the steroid nucleus.

The C-16 position is adjacent to the C-17 ketone, allowing for strategies based on enolate chemistry. The formation of an enolate or enol ether from the C-17 carbonyl group of a precursor like androst-4-ene-3,17-dione creates a nucleophilic center at C-16. Subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), can introduce the chlorine atom.

However, the stereochemical outcome of this reaction is critical. The convex α-face of the steroid is generally more sterically accessible to incoming reagents than the β-face, which is hindered by the C-18 angular methyl group. This preference often leads to the formation of the 16α-halo derivative as the major product. Achieving the desired 16β configuration can be challenging and may depend on factors such as the specific substrate, reaction conditions, and the halogenating agent used. thieme-connect.com For instance, the hydroxy → halogen exchange reaction on a 16,16-bis(hydroxymethyl)-17β-hydroxy steroid using carbon tetrachloride and triphenylphosphine (B44618) proceeds stereoselectively to yield only the 16β-halomethyl epimer. thieme-connect.com While not a direct chlorination of the ketone, this illustrates that specific functional group manipulations can provide pathways to the less favored stereoisomer.

| Methodology | Reagents | Key Principle | Typical Outcome |

|---|---|---|---|

| Electrophilic Halogenation of Enolate | LDA, NCS | Kinetic or thermodynamic control of enolate formation followed by electrophilic attack. | Often favors the 16α-product due to steric hindrance from the C-18 methyl group. |

| Hydroxy → Halogen Exchange | PPh₃, CCl₄ | Substitution reaction on a pre-existing hydroxyl group at C-16. | Stereoselectivity is highly dependent on the stereochemistry of the starting alcohol and reaction mechanism (e.g., SN2). thieme-connect.com |

| Addition to an Alkene | HOCl | Electrophilic addition to a Δ16-steroid. | Formation of a halohydrin, with stereochemistry guided by the approach of the electrophile. |

Androst-4-ene-3,17-dione is a logical and common precursor for the synthesis of this compound. nih.govnih.gov It is a C19 steroid that already possesses the required androstane (B1237026) skeleton, the 4-ene-3-one system in the A-ring, and a ketone at C-17, which is essential for functionalization at C-16. obgynkey.com The worldwide production of androstenedione makes it a readily available starting material for various steroid derivatives. nih.gov

A plausible synthetic sequence from androst-4-ene-3,17-dione involves the following steps:

Enolate Formation: The C-17 ketone is treated with a strong base, such as lithium diisopropylamide (LDA), to regioselectively form the kinetic enolate between C-16 and C-17.

Electrophilic Chlorination: The generated enolate is then quenched with an electrophilic chlorine source like N-chlorosuccinimide (NCS). The stereochemical control at this stage is the primary challenge, as noted previously.

Purification: The resulting mixture of 16α- and 16β-chloro epimers, along with any unreacted starting material, must be separated, typically using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).

The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is another method used to functionalize the D-ring of steroids, producing 17-chloro-16-formyl derivatives from a 17-hydroxy precursor. core.ac.uk While this introduces a chlorine atom at C-17, it highlights the reactivity of this region of the steroid nucleus to halogenating conditions.

In more complex syntheses involving the androstane skeleton, protecting groups are essential to ensure that chemical transformations occur only at the desired location. researchgate.net When modifying the D-ring of androst-4-ene-3,17-dione, the reactivity of the α,β-unsaturated ketone in the A-ring (the 4-ene-3-one system) can interfere with reactions targeted at C-16 or C-17.

To prevent unwanted side reactions, the 3-keto group can be selectively protected. A common strategy is the formation of a ketal using ethylene (B1197577) glycol under acidic conditions. However, this can sometimes lead to rearrangement of the C-4/C-5 double bond. A more effective method is the conversion of the 4-ene-3-one system into a 3,5-dienol ether by reaction with an orthoformate in the presence of an acid catalyst. This protected intermediate is stable to many reagents used for D-ring modifications, including basic conditions for enolate formation.

Once the desired modification at C-16 is complete, the protecting group must be removed. Dienol ethers are readily hydrolyzed back to the 4-ene-3-one system under mild aqueous acidic conditions, restoring the original A-ring structure. The use of the tetrahydropyranyl (THP) group is a well-established method for protecting hydroxyl functions, such as a 17β-alcohol, which can be a precursor in some synthetic routes. researchgate.net

Microbial Transformations in the Production of Steroid Derivatives

Biocatalysis offers a powerful alternative to traditional chemical synthesis for modifying steroids. taylorfrancis.com Microorganisms and isolated enzymes can catalyze reactions with exceptional regio- and stereoselectivity under mild conditions, often functionalizing positions on the steroid nucleus that are chemically inaccessible. nih.gov

Microbial hydroxylation is a cornerstone of the steroid pharmaceutical industry. mdpi.com Various fungi and bacteria are capable of introducing hydroxyl groups at specific positions on the steroid skeleton. The filamentous fungus Cephalosporium aphidicola (also known as Acremonium aphidicola) is known to hydroxylate a range of steroid substrates. researchgate.net For example, it hydroxylates progesterone (B1679170) primarily at the 6β- and 11α-positions. researchgate.net

While direct studies on the hydroxylation of this compound by C. aphidicola are not widely reported, the known capabilities of this fungus suggest it could be a candidate for further derivatization of the chlorinated steroid. The introduction of a hydroxyl group could significantly alter the molecule's properties. The presence and position of the chlorine atom at C-16 would be expected to influence the binding of the substrate in the fungal enzymes' active sites, potentially altering the regioselectivity of the hydroxylation compared to the un-halogenated parent compound, androstenedione. Other fungi, such as Absidia glauca, are also known to hydroxylate testosterone and its derivatives at various positions, including 6β, 7α, 11α, and 12β. upwr.edu.pl

| Microorganism | Substrate | Position(s) of Hydroxylation | Reference |

|---|---|---|---|

| Cephalosporium aphidicola | Progesterone | 6β, 11α | researchgate.net |

| Streptomyces roseochromogenus | Hydrocortisone | 16α | mdpi.com |

| Absidia glauca | Testosterone | 6β, 7α, 11α, 12β | upwr.edu.pl |

| Rhizopus nigricans | Progesterone | 11α | mdpi.com |

Beyond whole-cell transformations, isolated enzymes, particularly from the cytochrome P450 superfamily, offer precise tools for stereospecific modifications. nih.gov These enzymes are promising biocatalysts for the regio- and stereospecific oxidation of a wide variety of compounds. nih.gov

Research has identified specific P450 enzymes capable of modifying androstenedione. For example, CYP154C3 from Streptomyces griseus catalyzes the regio- and stereospecific hydroxylation of androst-4-ene-3,17-dione to its 16α-hydroxy derivative. nih.gov This demonstrates that the C-16 position is enzymatically accessible. While this produces the opposite stereoisomer of the hydroxyl equivalent of the target compound, it underscores the potential of protein engineering. Through site-directed mutagenesis, it may be possible to alter the enzyme's active site to favor 16β-hydroxylation or to accommodate the 16β-chloro substrate for further modification at other sites. For instance, rational design of CYP154C2 led to mutants with significantly enhanced 2α-hydroxylation activity toward androstenedione. nih.gov Such biocatalytic approaches provide a route to novel steroid derivatives that would be difficult to obtain through purely chemical means. taylorfrancis.com

Preparation of Labeled Analogs for Metabolic and Mechanistic Studies

To trace the metabolic transformation and investigate the mechanism of action of 16β-chloroandrost-4-ene-3,17-dione, isotopically labeled versions of the molecule are indispensable tools. These tracers allow for sensitive detection and quantification in complex biological matrices.

Tritium (B154650) (³H) Labeling:

Tritium labeling is often favored for its high specific activity. A common strategy for introducing tritium into a steroid is through catalytic reduction of a suitable unsaturated precursor with tritium gas (³H₂). For 16β-chloroandrost-4-ene-3,17-dione, this could involve the synthesis of a precursor with an additional double bond, which is then selectively reduced.

Another established method is heterogeneous catalytic isotopic exchange with gaseous tritium. nih.gov This technique is particularly effective for steroids and can be modulated by the choice of solvent. nih.gov For steroids containing keto groups, like 16β-chloroandrost-4-ene-3,17-dione, alkaline conditions are generally preferable for the isotopic exchange reaction. nih.gov It is also possible to introduce a tritium label at a specific position, such as the 1β-position, as demonstrated by the commercially available [1β-³H(N)]-Androst-4-ene-3,17-dione. revvity.com This suggests that a similar targeted labeling approach could be developed for its 16β-chloro derivative.

Carbon-14 (B1195169) (¹⁴C) Labeling:

Carbon-14 labeling provides a stable isotopic marker that is not susceptible to exchange. The synthesis of ¹⁴C-labeled 16β-chloroandrost-4-ene-3,17-dione would likely involve the introduction of a ¹⁴C-containing building block at a key position in the steroid backbone. For instance, the metabolism of androst-4-ene-3,17-dione has been studied using a variant labeled with carbon-14 at the C4 position (androst-4-ene-3,17-dione-4-¹⁴C). nih.govnih.gov This suggests that a synthetic route starting from a ¹⁴C-labeled precursor could be adapted to produce the desired 16β-chloro analog.

The choice between tritium and carbon-14 labeling depends on the specific experimental needs, including the required level of sensitivity and the potential for isotopic exchange during metabolic studies. sigmaaldrich.com

| Isotope | Labeling Method | Precursor/Reagent Example | Key Considerations |

| Tritium (³H) | Catalytic Isotopic Exchange | Tritium gas (³H₂) | High specific activity; potential for back-exchange. nih.govsigmaaldrich.com |

| Tritium (³H) | Reduction of Unsaturated Precursor | Precursor with additional double bond | Site-specific labeling can be achieved. |

| Carbon-14 (¹⁴C) | Incorporation of Labeled Building Block | ¹⁴C-labeled synthetic intermediate | Stable label; synthesis can be more complex. nih.govnih.gov |

The synthesis of a diverse array of chemically modified analogs of 16β-chloroandrost-4-ene-3,17-dione is essential for probing its structure-activity relationship (SAR). By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its biological activity. While direct SAR studies on 16β-chloroandrost-4-ene-3,17-dione are not extensively published, research on related androstane and androstenedione derivatives provides valuable insights into potentially fruitful modifications.

Modifications at the C16 Position:

The 16-position is a critical site for modification. Studies on 16α-derivatives of 5α-androstane-3α,17β-diol have shown that the nature of the substituent at this position significantly influences biological activity. nih.gov For instance, analogs with a chloride at the end of a three-methylene side chain at C-16α demonstrated potent antiproliferative activity. nih.gov This highlights the importance of exploring various substituents at the 16β-position of androst-4-ene-3,17-dione, beyond the existing chloro group, to potentially enhance or alter its biological profile. The synthesis of 16E-arylidene androstane derivatives has also been explored, with several compounds showing notable anticancer activity. nih.gov

Modifications of the A and B Rings:

The A and B rings of the steroid nucleus are also common targets for chemical modification. For example, the introduction of additional double bonds to create 1,4-dien-3-one, 4,6-dien-3-on, and 1,4,6-trien-3-on systems in 16,17-secoandrostane derivatives has been accomplished through dehydrogenation reactions. researchgate.net Such modifications can significantly impact the conformation and electronic properties of the molecule, thereby influencing its interaction with biological targets.

Modifications at Other Positions:

The synthesis and evaluation of analogs of 4-androstene-3,17-dione with substitutions at the C4 and C6 positions have been reported to yield potent aromatase inhibitors. nih.gov For example, 4-hydroxy and 6-fluoro derivatives were found to be particularly effective. nih.gov This suggests that introducing substituents at these positions in 16β-chloroandrost-4-ene-3,17-dione could lead to new compounds with interesting biological activities.

The following table summarizes some of the synthetic strategies and their impact on the biological activity of related androstane derivatives, which can inform the design of novel analogs of 16β-chloroandrost-4-ene-3,17-dione.

| Modification Site | Synthetic Strategy | Example of Resulting Analog | Observed Biological Activity/SAR Insight |

| C16 | Introduction of a chloro-terminated alkyl chain | 16α-(3'-chloropropyl)-5α-androstane-3α,17β-diol | Potent antiproliferative activity. nih.gov |

| C16 | Formation of arylidene derivatives | 16E-arylidene androstanes | In vitro anticancer activity. nih.gov |

| A/B Rings | Dehydrogenation | 1,4-dien-3-one derivatives | Altered biological profile. researchgate.net |

| C4/C6 | Introduction of hydroxyl or fluoro groups | 4-hydroxy-4-androstene-3,17-dione, 6-fluoro-4-androstene-3,17-dione | Potent aromatase inhibition. nih.gov |

Modulation of Steroidogenic Enzyme Activities

The introduction of a chloro group at the 16β-position of the androst-4-ene-3,17-dione steroid nucleus can significantly alter its interaction with various steroid-metabolizing enzymes. The following sections detail the known and potential interactions with key enzymatic players in steroidogenesis.

Aromatase (CYP19A1) Inhibition and Interaction Kinetics

Aromatase, a member of the cytochrome P450 superfamily designated as CYP19A1, is responsible for the conversion of androgens to estrogens. nih.gov The inhibition of this enzyme is a key strategy in the treatment of estrogen-dependent cancers. While specific kinetic data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for 16β-Chloroandrost-4-ene-3,17-dione are not extensively documented in publicly available literature, studies on related chlorinated steroids provide valuable insights. For instance, the introduction of a chlorine atom at other positions of the steroid can influence aromatase activity. A study on 4-Chloro-3β-hydroxy-4-androsten-17-one oxime demonstrated potent aromatase inhibitory activity, suggesting that halogenated androstene derivatives can be effective inhibitors of this enzyme. nih.gov However, the precise inhibitory potential and the kinetics of interaction for the 16β-chloro isomer remain to be fully elucidated.

5α-Reductase Isoenzyme Modulation and Substrate Specificity

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov There are several isoenzymes of 5α-reductase, with types 1, 2, and 3 being the most studied. mdpi.com The effect of 16β-Chloroandrost-4-ene-3,17-dione on these isoenzymes is not well-characterized. However, it is known that substitutions on the steroid nucleus can significantly impact the affinity and turnover rate by 5α-reductase. The steric hindrance and electronic effects of the 16β-chloro group may alter the binding of the steroid to the active site of the 5α-reductase isoenzymes, potentially acting as a modulator of their activity. Further research is needed to determine if it acts as a substrate or an inhibitor for the different 5α-reductase isoenzymes and to establish its substrate specificity.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Substrate and Inhibitor Profiling

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes catalyzes the interconversion of 17-keto and 17β-hydroxy steroids. wikipedia.orgnih.gov These enzymes are crucial in regulating the biological activity of both androgens and estrogens. wikipedia.orgnih.gov There are multiple isoforms of 17β-HSD, each with distinct tissue distribution and substrate preferences. wikipedia.orgnih.gov The potential of 16β-Chloroandrost-4-ene-3,17-dione to act as either a substrate or an inhibitor of various 17β-HSD isoforms has not been extensively studied. The presence of the 17-keto group suggests it could be a substrate for reductive 17β-HSDs, potentially being converted to the corresponding 17β-hydroxy steroid. Conversely, the 16β-chloro substitution might confer inhibitory properties against certain 17β-HSD isoforms. Detailed profiling against a panel of 17β-HSD isoenzymes is necessary to determine its specific role in modulating the activity of this important enzyme family.

Interactions with Cytochrome P450 Enzymes (e.g., Hydroxylases, Monooxygenases)

Beyond aromatase, other cytochrome P450 enzymes are involved in the metabolism of steroids, often through hydroxylation or other oxidative modifications. nih.govnih.govmdpi.com These modifications can either activate or inactivate the steroid. The metabolism of chlorinated steroids by cytochrome P450 enzymes can be complex. digitellinc.com The introduction of a chlorine atom can influence the regioselectivity and rate of metabolism. It is plausible that 16β-Chloroandrost-4-ene-3,17-dione could be a substrate for various CYP enzymes, leading to hydroxylated or other metabolic products. Understanding these interactions is crucial for predicting the metabolic fate and potential biological activity of the compound. However, specific studies detailing the interaction of 16β-Chloroandrost-4-ene-3,17-dione with specific hydroxylases and monooxygenases are lacking in the current literature.

Elucidation of Enzyme-Substrate/Inhibitor Binding Mechanisms

Understanding how 16β-Chloroandrost-4-ene-3,17-dione binds to the active site of steroidogenic enzymes is key to explaining its modulatory effects.

Ligand Binding Site Analysis and Conformational Effects

The binding of a steroid to the active site of an enzyme is a highly specific interaction governed by the three-dimensional structure of both the ligand and the protein. vumc.org The 16β-chloro substituent of 16β-Chloroandrost-4-ene-3,17-dione would be expected to occupy a specific region within the enzyme's binding pocket. The size and electronegativity of the chlorine atom could lead to specific steric and electronic interactions with amino acid residues in the active site. These interactions could either promote a tight binding, potentially leading to inhibition, or orient the steroid in a way that facilitates or hinders its metabolism.

Furthermore, the binding of the ligand can induce conformational changes in the enzyme, which can affect its catalytic activity. vumc.org Molecular modeling and structural biology techniques, such as X-ray crystallography, could provide detailed insights into the binding mode of 16β-Chloroandrost-4-ene-3,17-dione and the resulting conformational adjustments in the enzyme. While a crystal structure for the related metabolite 4-chloroandrost-4-ene-3,17-dione has been reported, specific structural data for the 16β-chloro isomer in complex with steroidogenic enzymes is not yet available. Such studies would be invaluable in elucidating the precise mechanism of action of this compound at the molecular level.

Nature of Enzyme-Ligand Interactions (e.g., Competitive, Irreversible)

No information is available in the scientific literature regarding the nature of enzyme-ligand interactions for this compound.

Substrate Profiling and Product Analysis in Enzyme Assays

There are no published studies on the substrate profiling or product analysis of this compound in enzyme assays.

Metabolic Pathways and Biotransformations in Non Human Biological Systems

In Vitro Metabolism in Subcellular Fractions and Cell Cultures

In vitro metabolism studies using subcellular fractions, such as hepatic microsomes, and various cell cultures are fundamental in elucidating the metabolic pathways of new compounds. These systems allow for the investigation of specific enzymatic reactions and the identification of primary metabolites in a controlled environment.

The liver is the primary site of drug and steroid metabolism, with the endoplasmic reticulum of hepatocytes containing a high concentration of cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes are crucial for the Phase I metabolism of a vast array of endogenous and exogenous compounds, including steroids. nih.govnih.gov Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are therefore a key in vitro tool for studying the metabolism of compounds like 16β-Chloroandrost-4-ene-3,17-dione.

For halogenated steroids, metabolism in hepatic microsomes typically involves oxidative reactions catalyzed by CYP enzymes. Although specific studies on 16β-Chloroandrost-4-ene-3,17-dione are not extensively documented, the metabolism of the related compound, 4-chloroandrost-4-ene-3,17-dione (NorClAD), a metabolite of norchlorotestosterone acetate, has been investigated. iucr.orgiucr.org This suggests that oxidation is a likely metabolic pathway for 16β-Chloroandrost-4-ene-3,17-dione. The presence of the chloro-substituent can influence the regioselectivity and rate of metabolism.

Metabolite fingerprinting using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is employed to identify the metabolites formed during microsomal incubations. anasci.orgnih.gov For a compound like 16β-Chloroandrost-4-ene-3,17-dione, this would involve incubating the compound with hepatic microsomes and cofactors like NADPH, followed by extraction and analysis of the resulting mixture to identify new peaks corresponding to metabolites.

While the liver is the main metabolic organ, peripheral tissues and specialized cell lines also contribute to the biotransformation of steroids. For instance, studies on androst-4-ene-3,17-dione have utilized cell lines like the human prostate cancer LNCaP cells to investigate its metabolism and effects. nih.gov In these cells, the primary metabolite of androst-4-ene-3,17-dione was identified as 5α-androstane-3,17-dione, a product of 5α-reductase activity. nih.gov This indicates that reductive pathways can also be significant in the metabolism of androstanes in specific tissues.

For 16β-Chloroandrost-4-ene-3,17-dione, it is plausible that similar reductive metabolism could occur in tissues expressing relevant enzymes like 5α-reductase. Additionally, cell lines engineered to express specific drug-metabolizing enzymes are valuable tools to pinpoint the contribution of individual enzymes to the metabolism of a compound. nih.gov

Identification and Structural Elucidation of Metabolites

The identification and structural elucidation of metabolites are crucial for understanding the biotransformation pathways of a compound. This typically involves a combination of analytical techniques to determine the mass, structure, and stereochemistry of the metabolites.

Hydroxylation is a common Phase I metabolic reaction for steroids, catalyzed by CYP enzymes. nih.gov The position of hydroxylation can vary depending on the specific CYP isoform involved and the structure of the steroid. For androst-4-ene-3,17-dione, hydroxylation at various positions, including C-6, C-7, C-11, and C-14, has been observed in microbial transformation studies, which can sometimes mimic mammalian metabolism. Although not directly on the target compound, studies on the related 4-hydroxyandrost-4-ene-3,17-dione have identified hydroxylated metabolites. nih.gov Given the general propensity for steroid hydroxylation, it is conceivable that 16β-Chloroandrost-4-ene-3,17-dione could undergo hydroxylation at various positions on the steroid nucleus, such as C-6 or C-11. The presence of the 16β-chloro group might sterically hinder or electronically influence hydroxylation at nearby positions.

Reduction of ketone groups and double bonds, as well as oxidation of hydroxyl groups, are key metabolic transformations for steroids. anasci.org For androst-4-ene-3,17-dione, reduction of the C-4,5 double bond by 5α- and 5β-reductases is a critical step. anasci.org The resulting dihydrotestosterone (B1667394) can be further metabolized. Similarly, the ketone groups at C-3 and C-17 are subject to reduction by hydroxysteroid dehydrogenases (HSDs).

The metabolism of 4-hydroxyandrost-4-ene-3,17-dione has been shown to produce various reduced metabolites, including 3β-hydroxy-5α-androstane-4,17-dione and 3α-hydroxy-5β-androstane-4,17-dione. nih.gov Oxidation products such as 4-hydroxyandrosta-4,6-diene-3,17-dione have also been identified. nih.gov It is therefore highly probable that 16β-Chloroandrost-4-ene-3,17-dione would also be a substrate for reductive and oxidative enzymes, leading to a variety of metabolites with modified functional groups. The related 4-chloroandrost-4-ene-3,17-dione is itself an oxidized metabolite of norchlorotestosterone acetate. iucr.orgiucr.org

Table 1: Potential Reduced and Oxidized Metabolites of Androstane (B1237026) Derivatives

| Parent Compound | Metabolite Type | Example Metabolite | Reference |

|---|---|---|---|

| Androst-4-ene-3,17-dione | Reduced | 5α-Androstane-3,17-dione | nih.gov |

| 4-Hydroxyandrost-4-ene-3,17-dione | Reduced | 3β-Hydroxy-5α-androstane-4,17-dione | nih.gov |

| 4-Hydroxyandrost-4-ene-3,17-dione | Oxidized | 4-Hydroxyandrosta-4,6-diene-3,17-dione | nih.gov |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase their water solubility and facilitate their excretion. anasci.org Steroids and their metabolites are commonly excreted as glucuronide and sulfate conjugates.

Studies on the metabolism of 4-hydroxyandrost-4-ene-3,17-dione have demonstrated that it undergoes extensive conjugation, with both glucuronidation and sulfation being observed. nih.gov The metabolism of 16-androstene steroids in porcine hepatocytes also showed that the principal metabolites were glucuronide conjugates. nih.gov Therefore, it is expected that 16β-Chloroandrost-4-ene-3,17-dione and its Phase I metabolites would be further metabolized via conjugation with glucuronic acid and sulfate in vivo.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 16β-Chloroandrost-4-ene-3,17-dione |

| 4-chloroandrost-4-ene-3,17-dione (NorClAD) |

| Androst-4-ene-3,17-dione |

| 5α-Androstane-3,17-dione |

| 4-hydroxyandrost-4-ene-3,17-dione |

| 3β-hydroxy-5α-androstane-4,17-dione |

| 3α-hydroxy-5β-androstane-4,17-dione |

| 4-hydroxyandrosta-4,6-diene-3,17-dione |

| Norchlorotestosterone acetate |

| Dihydrotestosterone |

Comparative Metabolic Studies in Animal Models (e.g., Bovine, Equine)

Direct metabolic studies on 16beta-chloroandrost-4-ene-3,17-dione in bovine and equine models are not extensively documented in publicly available research. However, the metabolism of other structurally related androstanes in these species provides a framework for predicting its likely biotransformation pathways. Anabolic steroids, in general, are known to enhance protein accretion and growth rates in livestock. tandfonline.comresearchgate.net The metabolic processes in animals like cattle and horses are designed to deactivate and eliminate these compounds, primarily through enzymatic reactions in the liver. researchgate.net

In horses, studies on similar compounds such as androsta-1,4,6-triene-3,17-dione (B190583) (ATD) and formestane (B1683765) have revealed common metabolic transformations. madbarn.comnih.gov These include the reduction of keto groups and olefinic bonds, as well as hydroxylation at various positions. madbarn.comnih.gov For instance, the metabolism of ATD in horses involves the reduction of the keto groups at C3 or C17 and the reduction of double bonds. madbarn.comnih.gov

Given these precedents, the metabolism of this compound in bovine and equine species would likely involve one or more of the following transformations:

Reduction of the 3-keto and 17-keto groups: The carbonyl groups at positions C3 and C17 are susceptible to reduction, leading to the formation of corresponding hydroxyl metabolites.

Reduction of the C4-C5 double bond: The double bond in the A-ring can be reduced, leading to 5α- or 5β-dihydro metabolites.

Hydroxylation: Additional hydroxyl groups may be introduced at various positions on the steroid nucleus.

Conjugation: The resulting metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. The sulfoconjugation of 16-androstene steroids has been noted as a significant metabolic pathway. nih.gov

The presence of the 16β-chloro group is expected to influence these pathways. The electronegativity and steric bulk of the chlorine atom may hinder or alter the typical enzymatic reactions observed with non-halogenated androstanes.

Table 1: Predicted Metabolic Transformations of this compound in Bovine and Equine Models

| Transformation Type | Potential Metabolite Structure |

| 17-keto reduction | 16beta-chloro-17β-hydroxyandrost-4-en-3-one |

| 3-keto reduction | 16beta-chloro-3α/β-hydroxyandrost-4-en-17-one |

| A-ring reduction | 16beta-chloro-5α/β-androstane-3,17-dione |

| Combination | 16beta-chloro-5α/β-androstane-3α/β,17β-diol |

This table is predictive and based on the metabolism of structurally similar compounds.

Microbial Metabolism of Halogenated Androstanes

The biotransformation of steroids by microorganisms is a well-established field, offering routes to novel and pharmaceutically valuable compounds. nih.govnih.gov Fungi and bacteria possess a diverse array of enzymes capable of modifying the steroid nucleus through reactions such as hydroxylation, dehydrogenation, and cleavage of rings. nih.gov

While specific studies on the microbial metabolism of this compound are limited, research on the biotransformation of other androstanes provides valuable insights. For example, the fermentation of androst-4-ene-3,17-dione with the fungus Curvularia lunata yields various hydroxylated and dehydrogenated metabolites. nih.gov Similarly, fungi like Penicillium vinaceum are known to perform Baeyer-Villiger oxidation on androstane substrates. nih.gov

The introduction of a halogen atom can significantly impact microbial metabolism. Some microorganisms have been shown to dehalogenate organohalogen compounds, while for others, the halogen may direct the enzymatic attack to other sites on the molecule. The metabolism of halogenated steroids by microbes could thus lead to a range of products, including hydroxylated, dehydrogenated, and potentially dehalogenated derivatives.

Industrial mycobacteria have been studied for their ability to transform androstanes, with research focusing on enhancing the production of specific metabolites like androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov The enzymes from these microorganisms could potentially act on a chlorinated androstane.

Table 2: Potential Microbial Biotransformations of this compound

| Transformation Type | Description | Potential Product |

| Hydroxylation | Introduction of a hydroxyl (-OH) group at various positions. | Hydroxylated derivatives of the parent compound. |

| Dehydrogenation | Introduction of a double bond, often at the C1-C2 position. | 16beta-chloroandrosta-1,4-diene-3,17-dione. |

| Keto Reduction | Reduction of the C17-ketone to a hydroxyl group. | 16beta-chloro-17β-hydroxyandrost-4-en-3-one. |

| Dehalogenation | Removal of the chlorine atom from the C16 position. | Androst-4-ene-3,17-dione or its metabolites. |

This table outlines potential transformations based on known microbial steroid metabolism. nih.govnih.gov

The study of microbial metabolism of halogenated androstanes like this compound holds potential for the production of novel steroid derivatives with unique biological activities.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Complex Biological Matrices

Effective separation of the target compound from a multitude of interfering substances in biological samples such as urine and plasma is the primary goal of chromatographic techniques. The choice of method depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermolabile and non-volatile compounds like steroidal ketones. For a compound such as 16beta-Chloroandrost-4-ene-3,17-dione, reverse-phase HPLC would be the method of choice. A C18 column is commonly used, providing a non-polar stationary phase that effectively retains the steroid, allowing for separation from more polar matrix components using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection systems coupled with HPLC for steroid analysis include:

Diode-Array Detection (DAD) : This technique provides spectral information across a range of wavelengths, which can aid in the preliminary identification of the analyte based on its chromophore. Androst-4-ene-3,17-dione structures typically exhibit a characteristic UV absorption maximum around 240 nm.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, which is discussed in more detail in subsequent sections.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For steroids like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. A common derivatization process involves the formation of trimethylsilyl (B98337) (TMS) ethers from the keto groups.

The GC separation is typically performed on a capillary column with a non-polar stationary phase. The temperature-programmed elution allows for the separation of different steroids and their metabolites based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects the eluted compounds, providing a fragmentation pattern that serves as a molecular fingerprint for identification.

To enhance the speed and resolution of separations, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which results in sharper and narrower peaks, allowing for better separation and higher sensitivity. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS stands as the gold standard for the quantification of steroids in biological fluids. This method offers superior sensitivity and selectivity, enabling the detection of trace levels of the compound.

Mass Spectrometry-Based Structural Characterization and Quantification

Mass spectrometry is indispensable for the unambiguous identification and precise quantification of this compound and its metabolites.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the target compound) and its subsequent fragmentation to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise.

For this compound, the precursor ion would be its protonated molecule [M+H]⁺ in positive ionization mode. The fragmentation pattern would be expected to show losses of characteristic groups. The presence of chlorine would result in a distinctive isotopic pattern for the precursor and fragment ions (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes), which is a powerful diagnostic tool for identification.

Table 1: Hypothetical MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| [M+H]⁺ | Fragment A | Optimized | Positive |

| [M+H]⁺ | Fragment B | Optimized | Positive |

This table represents a hypothetical scenario as specific experimental data for this compound is not publicly available. The transitions would need to be determined empirically.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, typically with mass accuracy in the low ppm range. This allows for the determination of the elemental composition of the molecule, which is a powerful tool for confirming the identity of a compound. In the case of this compound, HRMS would be able to confirm the presence of a chlorine atom from the accurate mass measurement of the isotopic peaks. This is particularly useful in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 2: Expected HRMS Data for this compound

| Ion | Elemental Composition | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |

| [M+H]⁺ (³⁵Cl) | C₁₉H₂₄O₂Cl | 321.1616 | To be determined | < 5 |

| [M+H]⁺ (³⁷Cl) | C₁₉H₂₄O₂³⁷Cl | 323.1586 | To be determined | < 5 |

This table provides the theoretical accurate masses. Experimental measurement would be required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical confirmation of steroids. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom within the molecule. While a complete, publicly available assigned NMR spectrum for this compound is not readily found, the analysis of related compounds provides a strong basis for predicting its spectral features.

For instance, the ¹H NMR spectra of androst-4-ene-3,17-dione and its derivatives have been extensively studied. creative-proteomics.com The introduction of a chloro-substituent at the 16-beta position would be expected to induce significant downfield shifts for the protons in its vicinity, particularly the 16-alpha proton. The coupling constants between the 16-proton and the adjacent 15-protons would also be informative for confirming the stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be critical in assigning the proton signals and confirming the through-bond and through-space connectivities, respectively. youtube.com

Similarly, ¹³C NMR spectroscopy provides precise information on the carbon framework. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The introduction of the electronegative chlorine atom at the 16-position would cause a significant downfield shift for C-16 and would also influence the chemical shifts of the neighboring carbons (C-15 and C-17).

Below is a hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for androst-4-ene-3,17-dione and the expected effects of 16-beta chlorination.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ||

| 2 | ||

| 3 | 199.5 | |

| 4 | 5.73 | 124.0 |

| 5 | 171.5 | |

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | 38.7 | |

| 11 | ||

| 12 | ||

| 13 | 47.5 | |

| 14 | ||

| 15 | ||

| 16 | ~4.5 (dd) | ~65.0 |

| 17 | ~217.0 | |

| 18 | 0.92 | 13.7 |

| 19 | 1.22 | 17.4 |

Note: This table is predictive and based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Spectroscopic and Other Advanced Techniques for Mechanistic Biochemical Studies

Understanding the biochemical mechanisms of action of this compound, such as its interaction with enzymes or receptors, requires the use of advanced spectroscopic and other biophysical techniques. These methods can provide insights into binding affinities, conformational changes, and the nature of the interactions at a molecular level.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying changes in the secondary and tertiary structure of proteins upon ligand binding. youtube.comnih.gov The binding of a steroid to a receptor protein can induce conformational changes in the protein, which can be monitored by changes in the CD spectrum in the far-UV region (for secondary structure) and the near-UV region (for tertiary structure). creative-proteomics.comnih.gov Furthermore, if the steroid itself has a chromophore that absorbs in a region where the protein does not, induced CD signals can be observed, providing direct evidence of binding. nih.gov

Fluorescence Spectroscopy can also be employed to study steroid-protein interactions. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. The binding of a ligand like this compound in the vicinity of these residues can lead to quenching or enhancement of their fluorescence. acs.org By titrating the protein with the steroid and monitoring the changes in fluorescence intensity, one can determine binding constants and gain information about the binding stoichiometry.

X-ray Crystallography , while not a spectroscopic technique in the traditional sense, provides the ultimate detail of the three-dimensional structure of a steroid bound to its protein target. By co-crystallizing this compound with a target enzyme or receptor, researchers can obtain a high-resolution map of the binding pocket. This allows for the precise identification of the amino acid residues involved in the interaction and provides a structural basis for the observed biological activity. The introduction of a halogen atom like chlorine can lead to specific halogen bonding interactions with the protein, which can be visualized with this technique.

These advanced techniques, often used in combination, are essential for a comprehensive understanding of the biochemical and pharmacological properties of synthetic steroids like this compound at the molecular level.

Preclinical and in Vitro Investigation of Biochemical and Biological Effects

Cell-Based Bioassays for Androgenic and Steroidogenic Activity Modulation

No publicly available studies were identified that have evaluated the androgenic or steroidogenic activity of 16beta-Chloroandrost-4-ene-3,17-dione using cell-based bioassays. Research on related compounds, such as the parent molecule androst-4-ene-3,17-dione, indicates that such assays are common for assessing hormonal activity. These typically involve reporter gene assays in cell lines like human prostate cancer cells (LNCaP) or yeast cells engineered to express the androgen receptor. However, no such data exists specifically for the 16beta-chloro derivative.

Organ Culture and Tissue Explant Models for Steroid Metabolism Studies

There is no available research on the metabolism of this compound using organ culture or tissue explant models. Studies on other steroids often use models such as placental microsomes or liver tissue to investigate metabolic pathways like aromatization and hydroxylation. The influence of the 16-beta chloro substitution on such metabolic processes remains uninvestigated in the scientific literature.

Animal Model Studies on Endocrine System Interactions (e.g., Rodent, Bovine, Equine Models)

No in vivo studies using animal models to investigate the endocrine system interactions of this compound have been published. While research into other chlorinated steroids has been conducted, for instance, evaluating antiprogestin activity in rats, no such specific investigations have been performed for this compound.

Effects on Endogenous Steroid Hormone Profiles

There is no data available describing the effects of this compound administration on the profiles of endogenous steroid hormones such as testosterone (B1683101) or estradiol (B170435) in any animal model.

Influence on Reproductive and Metabolic Pathways

The influence of this compound on reproductive and metabolic pathways has not been a subject of published scientific research.

Gene Expression and Proteomic Analysis of Target Pathway Modulation

No studies involving gene expression or proteomic analysis to determine the molecular targets and pathways modulated by this compound were found. This type of advanced analysis is crucial for understanding the mechanism of action of a compound, but it has not been applied to this specific steroid according to available records.

Structure Activity Relationship Sar and Computational Studies

Impact of the 16beta-Chloro Moiety on Biological Activity and Selectivity

For instance, studies on various halogenated corticosteroids have shown that these modifications enhance anti-inflammatory efficacy compared to non-halogenated counterparts like hydrocortisone. nih.gov The electron-withdrawing nature of the chloro group in 16beta-Chloroandrost-4-ene-3,17-dione can modulate the reactivity of the D-ring and influence interactions with target proteins. This is particularly relevant for enzymes that bind and metabolize androst-4-ene-3,17-dione, such as aromatase and 17β-hydroxysteroid dehydrogenases (17β-HSDs). oup.com The presence of the bulky and electronegative chlorine atom at the 16β-position can also create steric hindrance, potentially blocking access of certain enzymes and thereby increasing the compound's metabolic stability or altering its selectivity towards specific enzyme isoforms. Research on other halogenated steroids supports the idea that such substitutions can lead to compounds with notable biological activities, including anti-inflammatory and anti-proliferative properties. nih.gov

Stereochemical Influences on Enzyme Binding and Substrate Specificity

The stereochemistry of substituents on the steroid nucleus is a crucial factor governing enzyme binding and substrate specificity. The orientation of a functional group (alpha, projecting below the plane of the ring, or beta, projecting above) determines how the molecule fits into the active site of an enzyme.

Research on glucocorticoids has demonstrated that the stereochemistry at the C-16 position directly impacts biological activity. nih.gov For example, dexamethasone, which has a methyl group in the 16α-position, shows greater potency in inducing apoptosis in lymphoid cells compared to betamethasone, its 16β-methyl epimer. nih.gov This difference is attributed to a more efficient activation of transcription by the glucocorticoid receptor. nih.gov

This principle extends to other steroid-modifying enzymes. Studies on the hydroxylation of steroids by cytochrome P450 enzymes reveal a high degree of regio- and stereospecificity. The enzyme CYP154C3, for instance, specifically hydroxylates various steroids at the 16α position; substrates that already possess a substituent at the 16α-position, such as a methyl group, are not transformed. nih.gov This highlights the enzyme's stringent requirement for an unsubstituted C-16α face. Consequently, the 16β-chloro group of this compound would be expected to influence its interaction with such enzymes, potentially inhibiting their activity or shunting the molecule down different metabolic pathways. Similarly, studies on aromatase inhibitors have shown that 6β-alkyl substituted steroids generally exhibit a higher affinity for the enzyme than their 6α-isomers, indicating that the beta-face of the steroid interacts with a hydrophobic pocket in the enzyme's active site. nih.gov This suggests that a 16β-substituent would also have a significant, stereochemically-driven impact on binding to target enzymes.

Systematic Structural Modifications to Elucidate SAR

The systematic modification of a lead compound is a cornerstone of medicinal chemistry for elucidating structure-activity relationships. For androst-4-ene-3,17-dione analogues, modifications at various positions have been explored to develop potent enzyme inhibitors, particularly for aromatase.

Key findings from SAR studies on androstenedione (B190577) analogues include:

A-Ring Modifications : The introduction of a hydroxyl group at C-4 or fluorine at C-4 or C-6 has been shown to produce potent aromatase inhibitors. nih.govrsc.org

C-6 Substitutions : A series of 6-alkylated steroids demonstrated that 6β-substituted compounds generally have a higher affinity for aromatase than their 6α-counterparts. nih.gov The potency was found to be sensitive to the size of the alkyl group, with the 6β-ethyl derivative being the most potent inhibitor in one study. nih.gov Bulky or polar substituents at this position tended to decrease activity. nih.gov

D-Ring Modifications : Altering the D-ring, for example by expanding it to a six-membered δ-lactone, has been found to decrease inhibitory potency against aromatase. nih.gov This indicates that the five-membered D-ring structure is critical for optimal binding. nih.gov

These studies collectively suggest that the active site of enzymes like aromatase has specific spatial and electronic requirements. While these studies did not specifically investigate 16β-chloro substitution, they establish a clear precedent that substitutions on the steroid core, particularly those on the beta-face and on the D-ring, are critical for activity. The introduction of a 16β-chloro group represents another vector in this multi-dimensional SAR landscape, with its specific effects on potency and selectivity being a subject for direct investigation.

Molecular Modeling and Computational Chemistry Applications

Computational chemistry provides powerful tools to predict and rationalize the interactions between small molecules like this compound and their biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For androstenedione derivatives, docking studies have been instrumental in understanding their interaction with enzymes like aromatase (CYP19) and 17β-HSD.

Molecular dynamics (MD) simulations can further refine docking poses and assess the stability of the ligand-protein complex over time. nih.gov For halogenated steroid inhibitors of 17β-HSD1, MD simulations have been used to confirm that the proposed compounds form stable complexes with the enzyme. nih.gov Such simulations for this compound could predict its binding stability and conformational dynamics within the active sites of various target enzymes.

| Amino Acid Residue | Type of Interaction | Potential Role |

|---|---|---|

| Met374 | Hydrogen Bond (with 17-keto oxygen) | Anchors the D-ring of the steroid |

| Arg115 | Hydrophobic | Stabilizes the steroid backbone |

| Ile133 | Hydrophobic | Stabilizes the steroid backbone |

| Ala306 | Hydrophobic | Stabilizes the steroid backbone |

| Thr310 | Hydrophobic | Stabilizes the steroid backbone |

| Asp309 | Hydrophobic/Ionic | Contributes to binding pocket shape and charge |

| Val370 | Hydrophobic | Stabilizes the steroid backbone |

| Ser478 | Hydrophobic | Stabilizes the steroid backbone |

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are developed to predict the activity of new compounds and to identify the key structural features that govern their potency. nih.gov

For androstenedione derivatives targeting aromatase, QSAR models have been successfully developed. nih.govoup.com These models often incorporate a variety of molecular descriptors, including:

2D Descriptors : Topological indices and structural parameters that describe the connectivity and composition of the molecule. nih.gov

3D Descriptors : Spatial parameters that describe the molecule's shape and electronic properties. oup.com

Thermodynamic Parameters : Calculated values for properties like heat of formation and electronic energy. nih.gov

These studies have highlighted the importance of specific structural fragments and physicochemical properties for high inhibitory activity. nih.govoup.com A QSAR model incorporating this compound would help to quantify the specific contribution of the 16β-chloro group to its predicted activity, based on parameters like its size, electronegativity, and position. The predictive power of such models can be quite high, with some QSAR models for steroid receptor binding achieving accuracies of over 90%. mdpi.com

Electronic structure calculations, often using Density Functional Theory (DFT), provide insight into the distribution of electrons within a molecule and its intrinsic reactivity. nih.gov For halogenated compounds, these calculations can predict how the halogen atom influences properties like the molecule's electrophilicity and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.goviphy.ac.cn

Future Directions and Emerging Research Opportunities

Development of the Compound as a Novel Biochemical Probe

The strategic placement of a halogen atom on a steroid nucleus can profoundly influence its biological activity and interaction with proteins. researchgate.netingentaconnect.com The introduction of a chloro group at the 16β-position of androst-4-ene-3,17-dione could yield a valuable biochemical probe for several reasons. Halogenation can alter the electronic distribution and conformation of the steroid, potentially leading to enhanced or more specific binding to target proteins. nih.gov This specificity is a critical attribute for a biochemical probe, which is designed to selectively interact with a particular biological molecule to elucidate its function.

The development of steroid-based fluorescent probes has been a significant advancement in studying steroid hormone action. nih.gov A potential future direction would be to synthesize fluorescently labeled derivatives of 16β-Chloroandrost-4-ene-3,17-dione. Such probes could be employed in various applications, including fluorescence microscopy and flow cytometry, to visualize the subcellular localization of its binding partners in real-time.

Furthermore, activity-based probes are powerful tools for identifying and characterizing enzyme families. nih.gov By incorporating a reactive group, 16β-Chloroandrost-4-ene-3,17-dione could be transformed into an activity-based probe capable of covalently modifying its target enzymes. This would enable the identification and functional characterization of novel steroid-metabolizing enzymes or receptors. The chloro-substituent itself might also serve as a reactive handle for "click chemistry" or other bio-orthogonal ligation techniques, facilitating the attachment of reporter tags like biotin (B1667282) or fluorescent dyes.

Exploration of Previously Unidentified Enzymatic Targets and Pathways

The parent compound, androst-4-ene-3,17-dione, is a key intermediate in the biosynthesis of androgens and estrogens and is a substrate for several enzymes, including 17β-hydroxysteroid dehydrogenases (17β-HSDs), 5α-reductases, and aromatase. nih.govresearchgate.netnih.gov The presence of the 16β-chloro group is likely to modulate the interaction of the steroid with these known enzymes and may also confer affinity for previously unidentified targets.

The substitution at the 16-position of the steroid nucleus is known to influence the activity of glucocorticoids at the transcriptional level, suggesting that even small modifications in this region can have significant biological consequences. nih.gov It is plausible that the 16β-chloro group could alter the substrate specificity or inhibitory profile of the androstenedione (B190577) scaffold. For instance, while androst-4-ene-3,17-dione is a natural substrate for aromatase, the chloro-substituent could transform the molecule into a potent inhibitor. Inhibition studies on the aromatization of androst-4-ene-3,17-dione have been a subject of interest, and evaluating its halogenated derivatives would be a logical next step. nih.gov

Cytochrome P450 (CYP) enzymes are a large family of proteins crucial for the metabolism of steroids and xenobiotics. mdpi.com The metabolism of steroids by various CYP isoforms, such as CYP2C9 and CYP3A4, has been documented. nih.govnih.gov The introduction of a chloro group could direct the metabolism of 16β-Chloroandrost-4-ene-3,17-dione through specific CYP pathways, potentially leading to the formation of novel metabolites with unique biological activities. Investigating the metabolism of this compound by a panel of recombinant human CYP enzymes could reveal novel metabolic pathways and identify the specific enzymes responsible for its biotransformation. nih.gov

Furthermore, the interaction of steroids with nuclear receptors is a cornerstone of endocrinology. sigmaaldrich.comnih.gov The 16β-chloro modification could alter the binding affinity and selectivity of the androstenedione backbone for various nuclear receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. This could lead to the discovery of novel receptor agonists or antagonists with unique pharmacological profiles.

| Potential Enzymatic Targets | Known Function | Potential Effect of 16β-Chloro Substitution |

| Aromatase (CYP19A1) | Converts androgens to estrogens. nih.gov | Inhibition or altered substrate specificity. |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interconversion of 17-keto and 17-hydroxy steroids. researchgate.net | Altered substrate affinity or inhibitory potential. |

| 5α-Reductases | Converts testosterone (B1683101) to dihydrotestosterone (B1667394). nih.gov | Potential for altered substrate recognition. |

| Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4) | Hydroxylation and other metabolic transformations of steroids. nih.govnih.gov | Direction of metabolism towards specific pathways, generation of novel metabolites. |

| Steroid 16α-Hydroxylase | Catalyzes 16α-hydroxylation of steroids. nih.govharvard.edu | Potential inhibition or alternative substrate processing due to the 16β-chloro group. |

| Nuclear Receptors (e.g., AR, ER, GR) | Ligand-activated transcription factors. sigmaaldrich.com | Altered binding affinity and transcriptional activity. |

Integration with Systems Biology Approaches for Comprehensive Pathway Elucidation

Systems biology offers a holistic approach to understanding complex biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. biorxiv.orggenome.jp The study of 16β-Chloroandrost-4-ene-3,17-dione could be significantly enhanced by its integration into systems biology workflows.

A key application would be in steroid metabolomics, which provides a comprehensive analysis of steroid biosynthesis and metabolism. nih.govnih.gov By treating cell lines or model organisms with 16β-Chloroandrost-4-ene-3,17-dione and analyzing the resulting changes in the steroid metabolome using techniques like mass spectrometry, researchers could map its metabolic fate and identify its downstream effects on endogenous steroid pathways. This approach can reveal not only the direct metabolites of the compound but also its impact on the broader network of steroid hormone production and signaling.

Transcriptomic analysis, using techniques like RNA sequencing, could be employed to identify genes whose expression is altered in response to treatment with 16β-Chloroandrost-4-ene-3,17-dione. This could reveal the signaling pathways and cellular processes that are modulated by the compound. For example, changes in the expression of genes encoding for steroidogenic enzymes or nuclear receptors would provide valuable insights into its mechanism of action. biorxiv.org

Proteomic studies could identify the protein binding partners of 16β-Chloroandrost-4-ene-3,17-dione. Techniques such as affinity chromatography coupled with mass spectrometry, using a tagged version of the compound, could pull down interacting proteins for identification. This would be a powerful, unbiased method for discovering novel receptors and enzymes that interact with this halogenated steroid.

| Systems Biology Approach | Application to 16β-Chloroandrost-4-ene-3,17-dione Research | Potential Outcomes |

| Metabolomics | Analysis of steroid profiles in cells or organisms after treatment. nih.gov | Identification of metabolites, elucidation of metabolic pathways, understanding of impact on endogenous steroidogenesis. |

| Transcriptomics | Gene expression profiling (e.g., RNA-seq) in response to the compound. biorxiv.org | Identification of regulated genes and pathways, insights into mechanism of action. |

| Proteomics | Identification of protein binding partners using affinity-based methods. | Discovery of novel receptors, enzymes, and interacting proteins. |

| Computational Modeling | In silico docking studies with known steroid-binding proteins. | Prediction of potential binding targets and modes of interaction. |

Advances in Biotransformation Technologies for Synthesis of Analogs

Biotransformation, the use of biological systems to perform chemical reactions, is a powerful tool in steroid chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis. ingentaconnect.comresearchgate.netnih.gov The development of biotransformation processes for 16β-Chloroandrost-4-ene-3,17-dione could open up avenues for the synthesis of a diverse library of novel steroid analogs.

Microbial biotransformation has a long history in the production of steroid drugs. ingentaconnect.comnih.gov Various microorganisms, including fungi and bacteria, are known to perform a wide range of steroid modifications, such as hydroxylation, dehydrogenation, and esterification. ingentaconnect.comnih.gov Screening a panel of microorganisms for their ability to transform 16β-Chloroandrost-4-ene-3,17-dione could lead to the production of novel, biologically active derivatives. The introduction of the halogen atom can significantly affect the outcome of biotransformations, potentially leading to unique products not achievable with the parent androstenedione. researchgate.net For example, Rhodococcus species are known for their ability to metabolize halogenated compounds and a wide range of steroids. nih.gov

The use of isolated enzymes, either in their native form or as recombinant proteins, offers even greater control and specificity in biotransformation. frontiersin.org For example, specific hydroxylases could be used to introduce hydroxyl groups at various positions on the steroid nucleus of 16β-Chloroandrost-4-ene-3,17-dione, creating a series of hydroxylated analogs. Ketoreductases could be employed to stereoselectively reduce the keto groups at C3 and C17. nih.gov Advances in genetic engineering and synthetic biology are continuously expanding the toolbox of available biocatalysts, making the de novo biosynthesis of complex steroids and their analogs an increasingly feasible goal. frontiersin.org

These biotransformation technologies would not only facilitate the production of analogs for structure-activity relationship studies but could also provide more sustainable and environmentally friendly manufacturing routes for promising new therapeutic agents derived from the 16β-Chloroandrost-4-ene-3,17-dione scaffold.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 16β-Chloroandrost-4-ene-3,17-dione, and how is structural validation performed?

Methodological Answer:

Synthesis typically involves chemical modification of precursor steroids like dehydroepiandrosterone (DHEA) or androstenedione. Key steps include halogenation at the 16β position using chlorinating agents (e.g., SOCl₂ or Cl₂ gas under controlled conditions) . Structural validation employs:

- NMR spectroscopy : To confirm stereochemistry (e.g., 16β-chloro configuration via H and C NMR coupling patterns) .

- HPLC-MS : For purity assessment and molecular weight verification .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Which analytical techniques are optimal for quantifying 16β-Chloroandrost-4-ene-3,17-dione in biological samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity and specificity, especially when using deuterated internal standards (e.g., D₇-labeled analogs) to correct for matrix effects .

- High-Performance Thin-Layer Chromatography (HPTLC) : Useful for rapid screening in microbial biotransformation studies .

- Gas Chromatography (GC) : Limited to volatile derivatives but effective for metabolic profiling in steroid degradation pathways .

Advanced Research Questions

How do microbial host strains influence the biotransformation efficiency of 16β-Chloroandrost-4-ene-3,17-dione?

Methodological Answer:

- Gene Knockout Strategies : Disrupting 3-ketosteroid-Δ¹-dehydrogenase (KstD) in Mycobacterium fortuitum prevents unwanted side-chain degradation, improving yields of hydroxylated derivatives .

- Multi-Gene Regulation : Overexpressing cytochrome P450 enzymes (e.g., P450BM3tm) enhances 16β-hydroxylation activity, critical for introducing the chloro group .

- Substrate Engineering : Phytosterols (e.g., sitosterol) can serve as cost-effective precursors, but strain-specific catabolic pathways require optimization to avoid byproduct formation .

How can contradictions in substrate-specific metabolism data be resolved across studies?

Methodological Answer:

- Standardized Substrate Preparation : Use chromatographically purified 16β-Chloroandrost-4-ene-3,17-dione to eliminate variability from impurities (e.g., androsta-1,4-diene-3,17-dione contamination) .

- Cross-Validation with Isotopic Labeling : C-labeled analogs help trace metabolic fates and distinguish endogenous vs. exogenous steroid degradation .

- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq of Rhodococcus strains) with metabolomics to identify strain-specific enzymatic bottlenecks .

What role do 16β-hydroxylase enzymes play in the bioactivity of this compound?

Methodological Answer:

- Enzyme Activity Assays : Recombinant P450BM3tm incubated with 4-androstene-3,17-dione produces 16β-hydroxy derivatives, confirmed via CO difference spectra and HPLC fractionation .

- Docking Simulations : Molecular modeling (e.g., steered MD) predicts substrate-enzyme interactions, highlighting steric effects of the 16β-chloro group on binding affinity .

- Metabolite Profiling : NMR and LC-MS identify downstream metabolites (e.g., 9,10-seco derivatives), linking hydroxylase activity to anti-inflammatory or anti-cancer properties .

Data Contradiction Analysis

Why do studies report conflicting data on 16β-Chloroandrost-4-ene-3,17-dione’s metabolic stability?

Methodological Answer:

- Species-Specific Metabolism : Rat hepatic microsomes may degrade the compound faster than human counterparts due to cytochrome P450 isoform variability .

- Analytical Artifacts : Improper storage (e.g., exposure to light or humidity) can degrade the compound, leading to underestimated stability .

- In Vitro vs. In Vivo Discrepancies : Plasma protein binding in vivo may protect the compound from rapid clearance observed in cell-free systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.